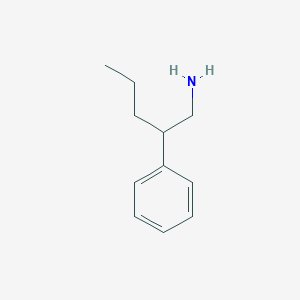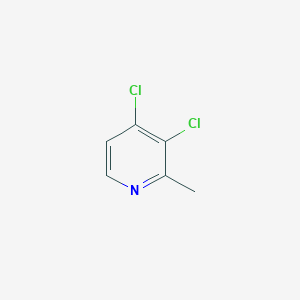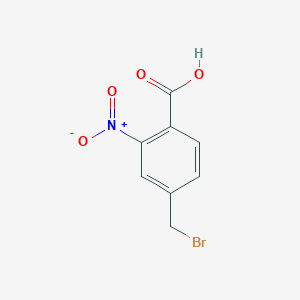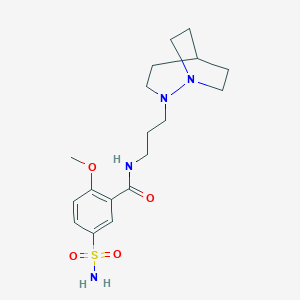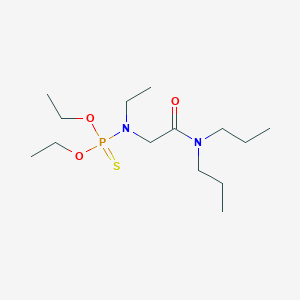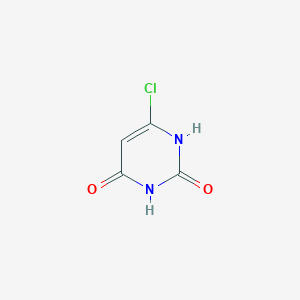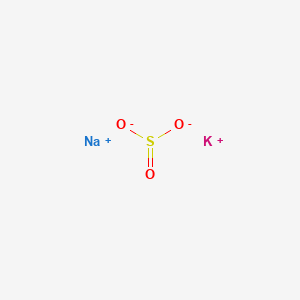
Potassium sodium sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium sodium sulfite (K2Na2O5S2) is a white crystalline substance that is widely used in various industries, including food, cosmetics, and pharmaceuticals. It is a sulfite salt that is used as a preservative and antioxidant due to its ability to inhibit the growth of bacteria and fungi.
Wissenschaftliche Forschungsanwendungen
Potassium sodium sulfite has various scientific research applications. It is commonly used in the food industry as a preservative to prevent the growth of bacteria and fungi in food products. It is also used in the cosmetics industry as an antioxidant to prevent the oxidation of oils and fats in cosmetic products. In the pharmaceutical industry, it is used as a reducing agent in the synthesis of certain drugs.
Wirkmechanismus
The mechanism of action of potassium sodium sulfite is based on its ability to inhibit the growth of bacteria and fungi by disrupting their metabolic processes. It does this by reacting with the enzymes and proteins in the microorganisms, leading to their inactivation. It also acts as an antioxidant by scavenging free radicals and preventing the oxidation of oils and fats.
Biochemische Und Physiologische Effekte
Potassium sodium sulfite has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which make it useful in the treatment of certain inflammatory diseases. It also has antitumor properties, which make it a potential candidate for cancer therapy. However, it is important to note that potassium sodium sulfite can cause allergic reactions in some individuals, which can lead to respiratory and skin problems.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium sodium sulfite has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of bacteria and fungi, which makes it useful for studying the effects of microorganisms on various materials. It is also relatively easy to obtain and handle, which makes it a convenient reagent for lab experiments. However, one limitation is its potential to cause allergic reactions, which can lead to safety concerns in the lab. It is also important to note that potassium sodium sulfite can interfere with certain analytical methods, such as colorimetric assays, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for the research on potassium sodium sulfite. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore its use as a reducing agent in the synthesis of new drugs. Additionally, there is a need to study the safety and toxicity of potassium sodium sulfite, particularly its potential to cause allergic reactions and other adverse effects.
Conclusion
In conclusion, potassium sodium sulfite is a versatile sulfite salt that is widely used in various industries. It has several scientific research applications, including its use as a preservative, antioxidant, and reducing agent. Its mechanism of action is based on its ability to inhibit the growth of bacteria and fungi and scavenge free radicals. It has several advantages and limitations for lab experiments, and there are several future directions for research on its therapeutic potential and safety.
Synthesemethoden
Potassium sodium sulfite is synthesized by reacting sulfur dioxide with a mixture of potassium hydroxide and sodium hydroxide. The reaction produces potassium sodium sulfite and water. The chemical equation for the synthesis is:
SO2 + 2KOH + 2NaOH → Potassium sodium sulfite + 2H2O
The resulting potassium sodium sulfite is then purified by recrystallization.
Eigenschaften
CAS-Nummer |
100816-19-1 |
|---|---|
Produktname |
Potassium sodium sulfite |
Molekularformel |
KNaO3S |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
potassium;sodium;sulfite |
InChI |
InChI=1S/K.Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
InChI-Schlüssel |
NRTBZBYBLPEOCE-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)[O-].[Na+].[K+] |
Kanonische SMILES |
[O-]S(=O)[O-].[Na+].[K+] |
Synonyme |
Potassium sodium sulfite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



